Licoflavone B

Vue d'ensemble

Description

La licoflavone B est un flavonoïde isoprénique dérivé des résidus de réglisse. Elle a été identifiée comme un composé doté d'activités biologiques significatives, notamment des propriétés anti-inflammatoires et antimicrobiennes. La this compound est particulièrement connue pour son potentiel dans le traitement de la rectocolite hémorragique en reconstruisant la barrière intestinale et en régulant le microbiote intestinal .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La licoflavone B peut être synthétisée par différentes méthodes, notamment l'utilisation de nanosponges et de compositions hydrosolubles. Une méthode implique la préparation de nanosponges de licoflavone à l'aide d'un agent de réticulation et de cyclodextrine. Les nanosponges sont ensuite combinées à la licoflavone pour améliorer son taux de dissolution et sa biodisponibilité . Une autre méthode consiste à créer une composition de licoflavone hydrosoluble en mélangeant la licoflavone avec un cosolvant, un solubilisant et un conservateur .

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'extraction à partir de résidus de réglisse. Le processus comprend plusieurs étapes, telles que l'extraction, la purification et la formulation, afin de garantir une pureté et une biodisponibilité élevées du composé .

Analyse Des Réactions Chimiques

Types de réactions : La licoflavone B subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène et le permanganate de potassium peuvent être utilisés pour oxyder la this compound.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés pour réduire la this compound.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les agents alkylants.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound dotés d'activités biologiques améliorées et de propriétés pharmacocinétiques améliorées .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme précurseur pour la synthèse d'autres flavonoïdes bioactifs.

Biologie : Étudiée pour ses effets sur les processus cellulaires et l'expression des gènes.

Médecine : Investigated for its potential in treating inflammatory diseases, particularly ulcerative colitis.

Industrie : Utilisée dans le développement de produits pharmaceutiques et nutraceutiques en raison de ses propriétés bioactives.

5. Mécanisme d'action

La this compound exerce ses effets par le biais de multiples mécanismes :

Activité anti-inflammatoire : Elle inhibe la voie MAPK, réduisant l'inflammation et prévenant l'apoptose des cellules coliques.

Activité antimicrobienne : La this compound perturbe la perméabilité de la membrane bactérienne et dissipe la force proton-motrice, conduisant à la mort des cellules bactériennes.

Protection de la barrière intestinale : Elle préserve l'expression de l'occludine, de la claudine-1 et de la ZO-1, maintenant l'intégrité de la barrière colique.

Applications De Recherche Scientifique

Anti-Inflammatory and Antioxidant Effects

Licoflavone B has demonstrated significant anti-inflammatory and antioxidant properties. Research indicates that it can alleviate symptoms of ulcerative colitis by maintaining the integrity of the colonic barrier. A study involving dextran sodium sulfate-induced ulcerative colitis in mice showed that this compound reduced weight loss, disease activity index, and histological damage while promoting the expression of tight junction proteins such as occludin and ZO-1 .

Table 1: Effects of this compound on Ulcerative Colitis

| Parameter | Control Group | This compound Group |

|---|---|---|

| Weight Loss (g) | Significant | Minimal |

| Disease Activity Index (DAI) | High | Low |

| Histological Damage Score | Severe | Mild |

| Occludin Expression | Low | High |

Anticancer Properties

This compound has shown potential as an anticancer agent, particularly against multiple myeloma. In vitro studies indicated that it significantly inhibited the proliferation of myeloma cells (RPMI-8226) with an IC50 value less than 8 μM . The mechanism involves downregulation of c-Myc transcription, suggesting its potential as a therapeutic candidate for cancer treatment.

Case Study: Myeloma Cell Proliferation Inhibition

In a study focusing on myeloma cell lines, this compound was shown to effectively reduce cell viability through apoptosis induction and modulation of cell cycle progression. The findings suggest that this compound could be further developed as a treatment option for hematological malignancies .

Gut Microbiota Modulation

This compound has been found to influence gut microbiota composition positively. It not only suppresses harmful bacteria but also promotes beneficial microbes, enhancing overall gut health . This modulation is crucial for maintaining a balanced gut microbiome, which is linked to various health benefits including improved digestion and immune function.

Table 2: Impact of this compound on Gut Microbiota

| Microbial Group | Control Group | This compound Group |

|---|---|---|

| Beneficial Microbes | Low | Increased |

| Harmful Microbes | High | Reduced |

Potential in Functional Dyspepsia

The flavonoid-rich extract from licorice, including this compound, has been evaluated for its effects on functional dyspepsia. Studies have reported that these extracts possess antioxidant and anti-inflammatory activities that may alleviate symptoms associated with gastrointestinal disorders .

Mécanisme D'action

Licoflavone B exerts its effects through multiple mechanisms:

Anti-inflammatory Activity: It inhibits the MAPK pathway, reducing inflammation and preventing colonic cell apoptosis.

Antimicrobial Activity: this compound disrupts bacterial membrane permeability and dissipates the proton motive force, leading to bacterial cell death.

Gut Barrier Protection: It preserves the expression of occludin, claudin-1, and ZO-1, maintaining the integrity of the colonic barrier.

Comparaison Avec Des Composés Similaires

La licoflavone B est unique parmi les flavonoïdes en raison de sa structure isoprénique spécifique et de ses puissantes activités anti-inflammatoires et antimicrobiennes. Des composés similaires comprennent :

Licochalcone A : Connu pour ses propriétés antimicrobiennes et anti-inflammatoires.

Licochalcone C : Exhibe des activités biologiques similaires mais avec des cibles moléculaires différentes.

La this compound se distingue par sa double action sur l'inflammation et la régulation microbienne, ce qui en fait un candidat prometteur pour les applications thérapeutiques .

Activité Biologique

Licoflavone B (LB) is an isoprene flavonoid primarily derived from licorice species such as Glycyrrhiza inflata and Glycyrrhiza glabra. This compound has garnered attention for its diverse biological activities, particularly in the context of gastrointestinal health, anti-inflammatory effects, and potential anticancer properties. This article explores the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

This compound exhibits its biological effects through various mechanisms:

- Gut Health : LB has been shown to ameliorate symptoms of ulcerative colitis (UC) in animal models. A study administered LB to dextran sodium sulfate (DSS)-induced UC mice, revealing significant improvements in weight loss, disease activity index (DAI), and histological damage. The compound preserved the integrity of the colonic barrier by inhibiting apoptosis in colonic cells and enhancing the expression of tight junction proteins such as occludin, claudin-1, and ZO-1 .

- Microflora Modulation : LB reshapes intestinal microflora by suppressing harmful bacteria (e.g., Enterococcus) while promoting beneficial microorganisms (e.g., Bacteroides). This modulation contributes to its protective effects against UC .

- Anti-inflammatory Effects : this compound inhibits pro-inflammatory mediators like IL-1β, NO, and PGE2 while promoting anti-inflammatory cytokines such as IL-10. These actions suggest a potential role in managing inflammatory conditions .

2. Anticancer Potential

Research indicates that LB may possess anticancer properties:

- Cytotoxicity Studies : In vitro studies have demonstrated that LB can inhibit the proliferation of various cancer cell lines. For instance, it has shown moderate cytotoxic effects against colon carcinoma cells (CT-26) with an IC50 value indicating significant cell growth inhibition at concentrations ≤50 µg/ml .

- Mechanistic Insights : The mechanisms underlying LB's anticancer activity are still under investigation. However, its ability to modulate immune responses and influence cytokine production suggests it may enhance anti-tumor immunity .

3. Case Studies and Clinical Implications

Several studies have highlighted the therapeutic potential of this compound:

4. Conclusion

This compound presents a promising avenue for therapeutic applications due to its multifaceted biological activities, particularly in gastrointestinal health and cancer treatment. Ongoing research is crucial to fully elucidate its mechanisms of action and potential clinical applications.

Propriétés

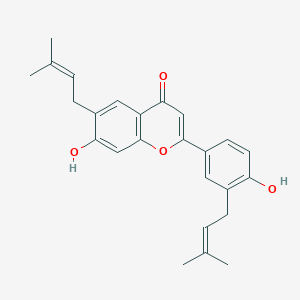

IUPAC Name |

7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O4/c1-15(2)5-7-17-11-19(9-10-21(17)26)24-14-23(28)20-12-18(8-6-16(3)4)22(27)13-25(20)29-24/h5-6,9-14,26-27H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDVIKFETPAZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91433-17-9 | |

| Record name | Licoflavone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091433179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LICOFLAVONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMN9VGP9XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.